Naloxone hydrochloride
Naloxone hydrochloride
Naloxone hydrochloride is a hydrochloride resulting from the formal reaction of equimolar amounts of naloxone and hydrogen chloride. A specific opioid antagonist, it is used to reverse the effects of opioids, both following their use of opioids during surgery and in cases of known or suspected opioid overdose. It has a role as an antidote to opioid poisoning, a mu-opioid receptor antagonist and a central nervous system depressant. It contains a naloxone(1+).
Naloxone Hydrochloride is the hydrochloride salt of naloxone, a thebaine derivate with opioid antagonist activity. Naloxone binds to opioid receptors in the CNS in a competitive manner, reversing or inhibiting characteristic opioid effects, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. This agent binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors.
A specific opiate antagonist that has no agonist activity. It is a competitive antagonist at mu, delta, and kappa opioid receptors.
See also: Naloxone (has active moiety); Naloxone hydrochloride; pentazocine hydrochloride (component of); Naloxone Hydrochloride; Oxycodone Hydrochloride (component of) ... View More ...
Naloxone Hydrochloride is the hydrochloride salt of naloxone, a thebaine derivate with opioid antagonist activity. Naloxone binds to opioid receptors in the CNS in a competitive manner, reversing or inhibiting characteristic opioid effects, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. This agent binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors.
A specific opiate antagonist that has no agonist activity. It is a competitive antagonist at mu, delta, and kappa opioid receptors.
See also: Naloxone (has active moiety); Naloxone hydrochloride; pentazocine hydrochloride (component of); Naloxone Hydrochloride; Oxycodone Hydrochloride (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
357-08-4
VCID:
VC20750284
InChI:
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
SMILES:
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Molecular Formula:
C19H22ClNO4
Molecular Weight:
363.8 g/mol
Naloxone hydrochloride
CAS No.: 357-08-4
Cat. No.: VC20750284
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Naloxone hydrochloride is a hydrochloride resulting from the formal reaction of equimolar amounts of naloxone and hydrogen chloride. A specific opioid antagonist, it is used to reverse the effects of opioids, both following their use of opioids during surgery and in cases of known or suspected opioid overdose. It has a role as an antidote to opioid poisoning, a mu-opioid receptor antagonist and a central nervous system depressant. It contains a naloxone(1+). Naloxone Hydrochloride is the hydrochloride salt of naloxone, a thebaine derivate with opioid antagonist activity. Naloxone binds to opioid receptors in the CNS in a competitive manner, reversing or inhibiting characteristic opioid effects, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. This agent binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors. A specific opiate antagonist that has no agonist activity. It is a competitive antagonist at mu, delta, and kappa opioid receptors. See also: Naloxone (has active moiety); Naloxone hydrochloride; pentazocine hydrochloride (component of); Naloxone Hydrochloride; Oxycodone Hydrochloride (component of) ... View More ... |
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CAS No. | 357-08-4 |
Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.8 g/mol |
IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 |
Standard InChI Key | RGPDIGOSVORSAK-STHHAXOLSA-N |
Isomeric SMILES | C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl |
SMILES | C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Canonical SMILES | C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Appearance | Assay:≥95%A crystalline solid |
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